molecular formula C8H16ClNO B2724585 1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride CAS No. 2361645-42-1

1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride

Cat. No.: B2724585
CAS No.: 2361645-42-1
M. Wt: 177.67
InChI Key: PLSMVPYFGWOYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride (: 2361645-42-1) is an organic compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It features a unique spiro[3.3]heptane core, a bridged bicyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. This structure is valued for its three-dimensionality and potential to improve the physicochemical properties of drug candidates, such as enhancing solubility and metabolic stability. The molecule is a functionalized derivative, incorporating both an aminomethyl group and a hydroxy group on the same carbon atom of the spiro system, and is supplied as a stable hydrochloride salt. As a versatile chemical building block, it is primarily used in pharmaceutical research for the synthesis of more complex molecules and as a key intermediate in exploring new therapeutic agents. Its specific mechanism of action is dependent on the final compound into which it is incorporated. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-6-4-7(10)8(6)2-1-3-8;/h6-7,10H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSMVPYFGWOYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride typically involves the reaction of a spiro[3.3]heptane derivative with an aminomethyl group. One common method is to start with spiro[3.3]heptane-3-one, which undergoes a reductive amination reaction with formaldehyde and ammonia or an amine source to introduce the aminomethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of spiro[3.3]heptan-3-one derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of N-substituted spiro[3.3]heptan-3-ol derivatives.

Scientific Research Applications

1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The spiro structure may also play a role in its binding affinity and specificity, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Positional Isomerism: Moving the amino and hydroxyl groups (e.g., 6-Aminospiro[3.3]heptan-2-ol hydrochloride) redistributes hydrogen-bonding capacity, which could influence target binding kinetics .

Conformational Rigidity

  • The spiro[3.3]heptane core in the target compound restricts rotational freedom, offering advantages over non-spiro analogs like 1-(aminomethyl)cyclohexanol hydrochloride, which may adopt multiple conformations .

Solubility and Bioavailability

  • Hydrophilic Modifications: The methanol group in [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol enhances water solubility, whereas the target compound’s hydroxyl group provides moderate hydrophilicity .
  • Hydrochloride Salts : All compounds listed form hydrochloride salts, improving crystallinity and stability for pharmaceutical formulations .

Biological Activity

1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : 1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride
  • Molecular Formula : C8H16ClN
  • Molecular Weight : 177.68 g/mol
  • CAS Number : 2361645-42-1

The spiro[3.3]heptane structure is recognized for its unique three-dimensional conformation, which can influence its interaction with biological targets.

Biological Activity Overview

1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride belongs to a class of compounds known for diverse biological activities, including:

  • Antioxidant : Compounds in this category have shown the ability to scavenge free radicals, potentially reducing oxidative stress.
  • Analgesic : Preliminary studies suggest pain-relieving properties, which may be beneficial in pain management therapies.
  • Anti-inflammatory : The compound may inhibit inflammatory pathways, offering therapeutic potential for inflammatory diseases.
  • Antimicrobial : Exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.

The precise mechanism of action for 1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets leading to alterations in biochemical pathways associated with inflammation and microbial resistance.

Biochemical Pathways

Research indicates that thiazole derivatives, which share structural similarities with this compound, influence multiple biochemical pathways:

  • Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway modulation, leading to reduced inflammation.
  • Cyclooxygenase (COX) inhibition, contributing to analgesic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity :
    • A study demonstrated that spiro[3.3]heptane derivatives exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the micromolar range, indicating potent activity against these pathogens .
  • Anti-inflammatory Effects :
    • In vitro assays showed that spiro[3.3]heptane compounds could reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, suggesting their potential as anti-inflammatory agents .
  • Analgesic Properties :
    • Behavioral studies in animal models indicated that administration of spiro[3.3]heptane derivatives resulted in significant pain relief compared to control groups, supporting their use in pain management strategies .

Comparative Table of Biological Activities

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals
AnalgesicReduces pain perception
Anti-inflammatoryInhibits inflammatory cytokines
AntimicrobialEffective against bacteria

Q & A

Q. What are the key synthetic strategies for preparing 1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride?

The synthesis typically involves multi-step organic reactions , including:

  • Reductive amination : Cyclic ketones (e.g., spiro[3.3]heptan-3-one) react with formaldehyde and ammonia to introduce the aminomethyl group .
  • Hydrochloride salt formation : The free base is treated with hydrochloric acid to enhance stability and solubility .
  • Chiral resolution : Racemic mixtures may be resolved via chiral column chromatography or enzymatic methods to isolate enantiomers .

Q. How does the hydrochloride salt form enhance experimental utility?

The hydrochloride salt improves water solubility and thermal stability , facilitating its use in aqueous biological assays and long-term storage. This is critical for reproducible pharmacokinetic studies and formulation development .

Q. What analytical techniques validate structural integrity post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Confirms spirocyclic connectivity and functional groups (e.g., aminomethyl and hydroxyl) .
  • Infrared Spectroscopy (IR) : Identifies characteristic vibrations (e.g., O-H stretch at ~3200 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula and purity .

Q. Which solvents are optimal for reactions involving this compound?

Polar aprotic solvents (e.g., dimethylformamide , acetonitrile ) are preferred for nucleophilic substitutions, while methanol or ethanol aids in recrystallization due to moderate solubility .

Advanced Research Questions

Q. How does the spirocyclic structure influence binding affinity in biological systems?

The rigid spiro[3.3]heptane core reduces conformational flexibility, enhancing binding selectivity to targets like enzymes or receptors. Computational docking studies suggest the aminomethyl group forms hydrogen bonds with catalytic residues, while the hydroxyl group participates in polar interactions .

Q. What challenges arise in scaling up synthesis while maintaining enantiopurity?

  • Kinetic vs. thermodynamic control : Competing pathways may yield undesired diastereomers during cyclization. Optimizing reaction temperature and catalysts (e.g., chiral Lewis acids) is critical .
  • Purification bottlenecks : Traditional column chromatography is inefficient for large batches; alternatives like continuous-flow crystallization or membrane filtration are under investigation .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often stem from:

  • Enantiomeric impurity : Contaminants in racemic mixtures may exhibit off-target effects. Use chiral HPLC to verify enantiopurity .
  • Assay variability : Standardize cell-based assays with positive controls (e.g., known kinase inhibitors) and orthogonal techniques (e.g., SPR for binding affinity) .

Q. What strategies mitigate instability during long-term storage?

  • Lyophilization : Freeze-drying the hydrochloride salt in amber vials under inert gas (N₂/Ar) prevents hydrolysis and oxidation .
  • Stabilizing excipients : Co-formulation with cyclodextrins or antioxidants (e.g., ascorbic acid) improves shelf life in aqueous buffers .

Comparative Analysis

Q. How does this compound compare to analogous spirocyclic derivatives?

  • Spiro[3.3]heptane vs. spiro[4.4]nonane : Smaller spiro cores (e.g., [3.3]) exhibit higher metabolic stability due to reduced steric hindrance in cytochrome P450 interactions .
  • Aminomethyl vs. methoxy substituents : The aminomethyl group enhances solubility and enables covalent modification (e.g., bioconjugation via NHS esters), whereas methoxy groups improve lipophilicity for blood-brain barrier penetration .

Methodological Considerations

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability and binding kinetics using force fields like CHARMM or AMBER .
  • QSAR Models : Predict logP, pKa, and bioavailability using descriptors derived from the spirocyclic scaffold .

Q. How to optimize reaction yields in nucleophilic substitutions?

  • Leaving group selection : Tosyl or mesyl groups improve electrophilicity at the aminomethyl position .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.